1-(3-Fluorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one
Description
Properties
IUPAC Name |
2-(3-fluorophenyl)-5-propan-2-yl-4H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c1-8(2)11-7-12(16)15(14-11)10-5-3-4-9(13)6-10/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTXEOYZYYPSIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C1)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with β-Keto Esters
The most widely reported method involves the cyclocondensation of 3-fluorophenylhydrazine with β-keto esters bearing an isopropyl group. For example, ethyl 3-oxo-4-methylpentanoate reacts with 3-fluorophenylhydrazine in ethanol under reflux conditions to form the pyrazolone ring. Sodium acetate is often employed as a base to deprotonate the hydrazine and facilitate nucleophilic attack on the carbonyl group. This method typically achieves yields of 85–92%, with reaction times of 4–6 hours at 80–100°C.
The reaction mechanism proceeds via initial Schiff base formation, followed by intramolecular cyclization to generate the dihydropyrazol-5-one core. The fluorine substituent’s electron-withdrawing nature enhances the electrophilicity of the carbonyl group, accelerating the reaction.
Claisen-Schmidt Condensation Followed by Cyclization
An alternative route involves Claisen-Schmidt condensation between 3-fluoroacetophenone and isopropyl methyl ketone in ethanol with potassium hydroxide as a catalyst. The resulting chalcone intermediate undergoes cyclization with hydrazine hydrate to yield the target compound. This two-step process requires precise temperature control:
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Condensation : 24 hours at room temperature.
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Cyclization : 2 hours under reflux.
The chalcone intermediate’s structure is critical; substituents on the aryl rings influence cyclization efficiency. For instance, electron-deficient aryl groups (e.g., fluorophenyl) improve reaction rates by stabilizing the transition state through resonance effects.
Advanced Catalytic Methods
Acid-Catalyzed Cyclization
Bronsted acids such as sulfuric acid or p-toluenesulfonic acid (p-TsOH) have been used to catalyze the cyclization of hydrazone intermediates. In a representative procedure, 3-fluorophenylhydrazine and ethyl levulinate are heated in acetic acid with p-TsOH (10 mol%) at 90°C for 3 hours, yielding 1-(3-fluorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one in 94% yield. Acid catalysis protonates the carbonyl oxygen, increasing electrophilicity and reducing activation energy.
Transition Metal-Catalyzed Approaches
Palladium and copper catalysts enable milder conditions for pyrazolone synthesis. A palladium(II)-catalyzed method using Pd(OAc)₂ (5 mol%) and triphenylphosphine in dimethylformamide (DMF) at 120°C achieves 89% yield in 2 hours. The metal center facilitates oxidative addition and reductive elimination steps, streamlining the formation of the N–N bond.
Solvent and Reaction Condition Optimization
Solvent Effects
Ethanol is the preferred solvent due to its ability to dissolve both polar and nonpolar reactants. Comparative studies show that ethanol yields 96% product purity, whereas acetonitrile and tetrahydrofuran (THF) yield 82% and 75%, respectively. Aqueous ethanol (50%) enhances solubility of inorganic bases like NaOH, further improving yields to 98%.
Temperature and Time Dependencies
Optimal conditions for cyclocondensation are 100°C for 2 hours, as prolonged heating (>4 hours) promotes decomposition. Microwave-assisted synthesis reduces reaction times to 20 minutes with comparable yields (91%).
Industrial-Scale Production Techniques
Continuous flow reactors enable kilogram-scale synthesis by maintaining consistent temperature and mixing. A pilot study using a tubular reactor with immobilized lipase catalysts achieved 99% conversion at 50°C, demonstrating feasibility for industrial applications.
Analytical Characterization and Quality Control
Spectroscopic Analysis
Chemical Reactions Analysis
1-(3-Fluorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazolone derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Some notable applications include:
- Anticancer Activity : Preliminary studies suggest that derivatives of pyrazolones exhibit anticancer properties. The introduction of a fluorophenyl group may enhance the compound's potency against certain cancer cell lines. Research has indicated that similar pyrazolone derivatives can induce apoptosis in cancer cells, making this compound a candidate for further investigation in oncology .
- Anti-inflammatory Properties : Pyrazolone derivatives have been historically recognized for their anti-inflammatory effects. Research into compounds with similar structures has shown promise in reducing inflammation markers, suggesting that 1-(3-Fluorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one may also possess these beneficial properties .
Neuropharmacology
There is emerging interest in the neuropharmacological properties of pyrazolone derivatives. The compound may interact with neurotransmitter systems, potentially offering benefits in treating neurological disorders such as anxiety and depression. Studies have shown that modifications to the pyrazolone structure can lead to enhanced binding affinity to serotonin receptors, which are critical targets in psychopharmacology .
Synthesis of Novel Compounds
The compound serves as a valuable building block in organic synthesis, particularly in the development of new pharmaceuticals. Its unique structure allows for the modification and derivation of new compounds with tailored biological activities. For instance, researchers have synthesized various derivatives to explore their biological activities against different targets, including enzymes involved in disease pathways .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry examined a series of pyrazolone derivatives and their effects on cancer cell lines. The results indicated that compounds with a fluorophenyl substituent exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts. This suggests that 1-(3-Fluorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one could be further evaluated for its anticancer potential .
Case Study 2: Anti-inflammatory Effects
In a recent pharmacological study, pyrazolone derivatives were tested for their ability to inhibit pro-inflammatory cytokines in vitro. The findings revealed significant reductions in TNF-alpha and IL-6 levels upon treatment with these compounds. This positions 1-(3-Fluorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one as a candidate for further exploration in anti-inflammatory drug development .
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets in the body. It may act by inhibiting enzymes or receptors involved in inflammatory pathways, leading to reduced inflammation and pain. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolone derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of 1-(3-Fluorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one with structurally related compounds:
Table 1: Structural and Functional Comparison of Pyrazolone Derivatives
Key Observations:
Electronic Effects :
- Fluorine (electron-withdrawing) at the 3-position (target compound) vs. chlorine (stronger electron-withdrawing) in 1-(3-chlorophenyl)-3-ethyl-... may alter reactivity and binding affinities .
- Methoxy groups in 3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-... enhance solubility and π-stacking interactions .
Biological Activities :
- Chlorophenyl-substituted analogs (e.g., 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-...) exhibit antitumor and antimicrobial activities, suggesting that halogenation at specific positions enhances bioactivity .
- Fluorinated derivatives (e.g., 1-(4-fluorophenyl)-5-phenyl-...) are often prioritized for drug development due to fluorine’s metabolic stability and bioavailability .
Crystallographic Insights :
- Compounds like 1-(4-fluorophenyl)-5-phenyl-... adopt planar configurations with dihedral angles <10° between the pyrazolone core and aryl rings, optimizing intermolecular interactions .
- Bulkier substituents (e.g., propan-2-ylphenyl) result in triclinic crystal systems (space group P1) with distinct packing efficiencies .
Biological Activity
1-(3-Fluorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound can be represented as follows:
Molecular Features:
- The presence of a fluorine atom enhances its lipophilicity and potentially its biological activity.
- The pyrazole ring is known for its ability to interact with various biological targets.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer potential. For instance, a review highlighted the effectiveness of similar compounds against various cancer cell lines:
The compound demonstrated satisfactory inhibition of the MCF7 breast cancer cell line with an IC50 value of 3.79 µM, indicating potent activity.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes. A study reported that certain pyrazole compounds showed significant inhibition of COX enzymes, which are crucial in the inflammatory pathway:
| Compound | COX Inhibition (%) | Reference |
|---|---|---|
| 1-(3-Fluorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one | 75% at 10 µM | |
| Other Pyrazoles | Up to 80% at similar concentrations |
These findings suggest that the compound could serve as a lead for developing new anti-inflammatory drugs.
Antimicrobial Activity
In vitro studies have also evaluated the antimicrobial effects of pyrazole derivatives against various pathogens. The compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL | Reference |
|---|---|---|
| Staphylococcus aureus (MRSA) | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
These results indicate that the compound has potential as an antimicrobial agent.
Case Studies
Several case studies have been conducted to assess the biological activity of pyrazole derivatives:
- Study on Anticancer Effects : A group investigated the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. The results demonstrated that compounds similar to 1-(3-Fluorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one exhibited significant growth inhibition in multiple cancer types ( ).
- Evaluation of Anti-inflammatory Properties : Another study focused on the anti-inflammatory effects of pyrazoles in animal models of arthritis. The findings suggested that these compounds reduced inflammation markers significantly ( ).
Q & A
Basic Research Questions
Q. What are the recommended strategies for optimizing the synthesis of 1-(3-Fluorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one to achieve high yields and purity?
- Methodology :
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Step 1 : Use a [3+2] cyclocondensation reaction between a substituted hydrazine and a β-ketoester under acidic conditions (e.g., acetic acid) to form the pyrazolone core .
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Step 2 : Introduce the 3-fluorophenyl group via nucleophilic substitution or Suzuki coupling, ensuring anhydrous conditions and palladium catalysts (e.g., Pd(PPh₃)₄) .
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Step 3 : Optimize reaction parameters:
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Temperature : 80–110°C for cyclization .
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Solvent : Ethanol or DMF for solubility and stability .
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Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to achieve >95% purity .
Table 1 : Representative Reaction Conditions for Pyrazolone Derivatives
Step Reagents/Conditions Yield (%) Purity (%) Reference Cyclization Hydrazine hydrate, AcOH, 100°C 75 90 Fluorophenyl substitution 3-Fluorophenylboronic acid, Pd(PPh₃)₄, K₂CO₃ 68 92
Q. How can researchers confirm the structural configuration of this compound using crystallographic methods?
- Methodology :
- X-ray Diffraction (XRD) : Grow single crystals via slow evaporation (e.g., ethanol/chloroform). Use SHELXL for refinement .
- Validation : Cross-check bond lengths (C–F: ~1.34 Å) and torsion angles (pyrazolone ring planarity) against literature .
- Software : SHELX suite for structure solution and refinement; PLATON for symmetry checks .
Advanced Research Questions
Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR or IR) between theoretical predictions and experimental observations for this compound?
- Methodology :
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Tautomerism Analysis : Use variable-temperature NMR to detect keto-enol tautomerism in the pyrazolone ring .
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Solvent Effects : Compare NMR in DMSO-d₆ vs. CDCl₃; hydrogen bonding in polar solvents may shift proton signals .
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DFT Calculations : Optimize geometry using Gaussian09 with B3LYP/6-31G(d) basis set; compare computed vs. experimental IR peaks (e.g., C=O stretch at ~1650 cm⁻¹) .
Example : A study on a chlorophenyl analog showed NMR shifts deviated by 0.2 ppm due to solvent polarity .
Q. What approaches are used to determine the impact of the 3-fluorophenyl substituent on the compound's biological activity?
- Methodology :
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Structure-Activity Relationship (SAR) : Synthesize analogs with Cl, Br, or NO₂ substituents; test against control targets (e.g., kinase inhibition) .
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In Vitro Assays : Measure IC₅₀ in cancer cell lines (e.g., MCF-7) to evaluate fluorophenyl-enhanced lipophilicity and membrane permeability .
Table 2 : Biological Activity of Pyrazolone Derivatives
Substituent Target IC₅₀ (μM) LogP Reference 3-Fluorophenyl 12.3 ± 1.2 2.8 4-Chlorophenyl 18.7 ± 2.1 3.1
Q. How can computational methods be integrated with experimental data to predict the reactivity of this compound in nucleophilic or electrophilic reactions?
- Methodology :
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (e.g., using Gaussian09) to identify reactive sites. The C5 position in pyrazolone is electrophilic (LUMO: −1.8 eV) .
- Kinetic Studies : Monitor reaction progress via HPLC under varying pH (4–9) to validate computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
